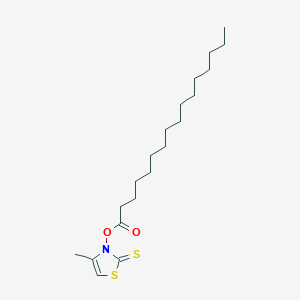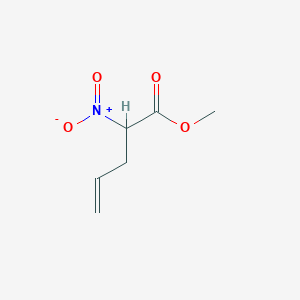
Methyl 2-nitropent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-nitropent-4-enoate is an organic compound with the molecular formula C6H9NO4. It is a nitroester, characterized by the presence of both nitro and ester functional groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-nitropent-4-enoate can be synthesized through several methods. One common approach involves the nitration of methyl pent-4-enoate. This reaction typically requires a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitropent-4-enoate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroalkenes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-nitropent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-nitropent-4-enoate involves its reactivity with various molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species.
Comparison with Similar Compounds
Methyl 2-nitropent-4-enoate can be compared with similar compounds such as:
Methyl 2-nitropropanoate: Similar nitroester with different alkyl chain length.
Ethyl 2-nitropent-4-enoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 3-nitropent-4-enoate: Similar structure with the nitro group at a different position.
These compounds share similar reactivity patterns but differ in their physical and chemical properties, making this compound unique in its specific applications and reactivity.
Properties
CAS No. |
90016-20-9 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl 2-nitropent-4-enoate |
InChI |
InChI=1S/C6H9NO4/c1-3-4-5(7(9)10)6(8)11-2/h3,5H,1,4H2,2H3 |
InChI Key |
MCFCXZGVDOZACP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Butan-2-yl)sulfanyl]octane](/img/structure/B14373755.png)
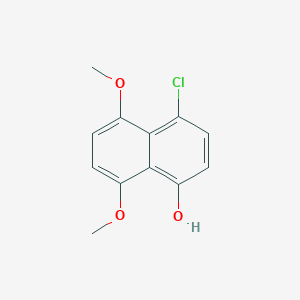

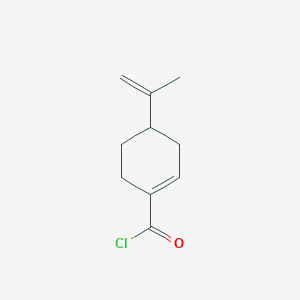
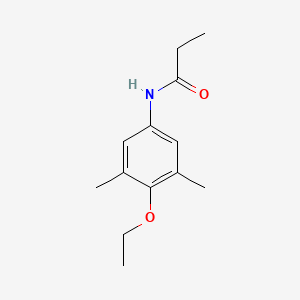

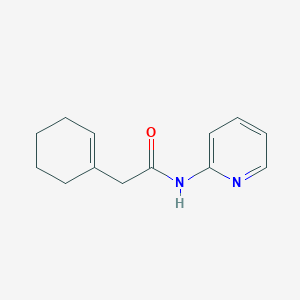
![ethyl N-[(ethoxycarbonylamino)methyl]-N-methylcarbamate](/img/structure/B14373800.png)
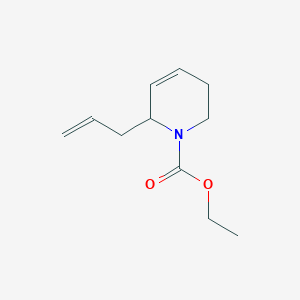
![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
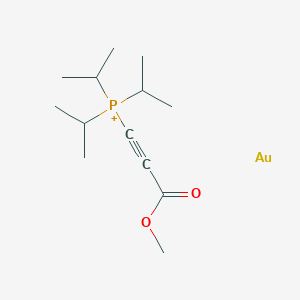
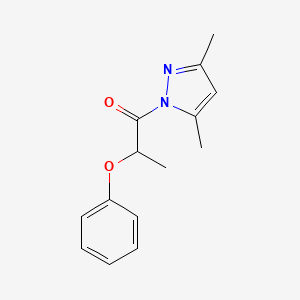
![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)
